Methyl 3-amino-2-(cyclopentylmethyl)propanoate
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Description
“Methyl 3-amino-2-(cyclopentylmethyl)propanoate” is a chemical compound with the molecular formula C10H19NO2 . It has a molecular weight of 185.26 . This compound is used for research purposes .
Molecular Structure Analysis
The molecule contains a total of 40 bonds. There are 16 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 five-membered ring, 1 ester (aliphatic), 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Scientific Research Applications
Efficient Synthesis Techniques
- Stereoselective Synthesis: An efficient stereoselective synthesis method for methyl (S)-3-amino-3-(3-pyridyl)propanoate, a compound related to the research chemical , has been developed. This synthesis is crucial for producing oral active antagonists of the platelet fibrinogen receptor, demonstrating its potential in medical research and drug development H. Zhong et al., 1999.
Biological Studies
- Bioavailability in Primates: Research into 2-amino-3-(methylamino)-propanoic acid (BMAA), a compound structurally similar to Methyl 3-amino-2-(cyclopentylmethyl)propanoate, has shown significant oral bioavailability in cynomolgous monkeys. This study contributes to our understanding of amino acid derivatives' absorption and systemic circulation, which could be relevant for nutritional and pharmaceutical applications M. Duncan et al., 1992.
Chemical Properties and Applications
- Hydrogen Bonding and Polymorphism: A study on amino alcohols, which share functional groups with this compound, has explored their ability to form hydrogen bonds and polymorphism when reacted with quinaldinate. This research is foundational for designing novel compounds with specific crystalline properties, useful in drug formulation and material science Nina Podjed & B. Modec, 2022.
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-cyclopentylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)9(7-11)6-8-4-2-3-5-8/h8-9H,2-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDWHNCXHWEQFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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